7-Bromo-4-chlorocoumarin
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Overview
Description
7-Bromo-4-chlorocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Preparation Methods
The synthesis of 7-Bromo-4-chlorocoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
7-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydrocoumarins.
Coupling Reactions: Metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be employed to introduce aryl or vinyl groups at specific positions.
Scientific Research Applications
7-Bromo-4-chlorocoumarin has a wide range of applications in scientific research:
Fluorescent Probes: Due to its strong fluorescence, it is used in the fluorescent labeling of biomolecules, metal ion detection, and pH sensing.
Medicinal Chemistry: The compound’s structural framework is utilized in the design of novel anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: It is used in the development of optical materials and dyes due to its photophysical properties.
Biological Studies: The compound is employed in studying enzyme activities and cellular processes through fluorescence-based assays.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorescence properties allow it to act as a probe, binding to target molecules and emitting light upon excitation. This interaction can be used to monitor biochemical processes and detect the presence of specific ions or molecules . The bromine and chlorine atoms enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
7-Bromo-4-chlorocoumarin can be compared with other coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug, it has a hydroxyl group at the 7th position and a methyl group at the 4th position.
4-Methyl-7-oxy-glucoside coumarin: Known for its anticancer properties, it has a glucoside moiety at the 7th position.
Novobiocin: An antibiotic that inhibits DNA gyrase, it has a complex structure with coumarin as the core.
The unique combination of bromine and chlorine atoms in this compound distinguishes it from other coumarin derivatives, providing enhanced reactivity and a broader range of applications .
Properties
Molecular Formula |
C9H4BrClO2 |
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Molecular Weight |
259.48 g/mol |
IUPAC Name |
7-bromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H4BrClO2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H |
InChI Key |
LCAUVHAQZDTFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2Cl |
Origin of Product |
United States |
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